2-(2-Piperidin-4-ylethoxy)isonicotinonitrile
Overview
Description
2-(2-Piperidin-4-ylethoxy)isonicotinonitrile is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.298 g/mol . This compound is primarily used in scientific research and has applications in various fields such as pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidin-4-ylethoxy)isonicotinonitrile typically involves the reaction of isonicotinonitrile with a piperidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary, but a common method involves the nucleophilic substitution of the piperidine derivative onto the isonicotinonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidin-4-ylethoxy)isonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield a variety of substituted derivatives .
Scientific Research Applications
2-(2-Piperidin-4-ylethoxy)isonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Piperidin-4-ylethoxy)isonicotinonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Piperidin-4-ylethoxy)isonicotinamide
- 2-(2-Piperidin-4-ylethoxy)isonicotinic acid
- 2-(2-Piperidin-4-ylethoxy)isonicotinyl chloride
Uniqueness
2-(2-Piperidin-4-ylethoxy)isonicotinonitrile is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a versatile compound in scientific research, with applications that span multiple fields.
Properties
IUPAC Name |
2-(2-piperidin-4-ylethoxy)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-10-12-3-7-16-13(9-12)17-8-4-11-1-5-15-6-2-11/h3,7,9,11,15H,1-2,4-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURIPJAISUUEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=NC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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